molecular formula C14H17N6NaO2S B12478239 Sodium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide

Sodium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide

Cat. No.: B12478239
M. Wt: 356.38 g/mol
InChI Key: OQXHEGQQPAGRRF-UHFFFAOYSA-N
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Description

Sodium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide is a complex organic compound that features a combination of sulfonamide and pyrimidine structures

Chemical Reactions Analysis

Types of Reactions

Sodium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfinyl derivatives, and various substituted sulfonamides, depending on the specific reaction and conditions used.

Scientific Research Applications

Sodium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s sulfonamide structure makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Sodium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can act as a competitive antagonist to p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide is unique due to its combination of sulfonamide and pyrimidine structures, which confer specific chemical properties and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential as an antibacterial agent further highlight its uniqueness.

Properties

Molecular Formula

C14H17N6NaO2S

Molecular Weight

356.38 g/mol

IUPAC Name

sodium;[4-(dimethylaminodiazenyl)phenyl]sulfonyl-(4,6-dimethylpyrimidin-2-yl)azanide

InChI

InChI=1S/C14H17N6O2S.Na/c1-10-9-11(2)16-14(15-10)18-23(21,22)13-7-5-12(6-8-13)17-19-20(3)4;/h5-9H,1-4H3;/q-1;+1

InChI Key

OQXHEGQQPAGRRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N=NN(C)C)C.[Na+]

Origin of Product

United States

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